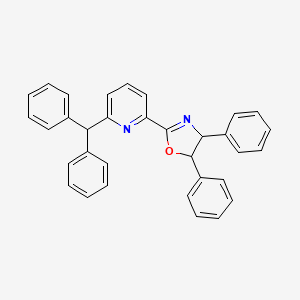
2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a diphenylmethyl group and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine typically involves the formation of the oxazoline ring followed by its attachment to the pyridine ring. One common method involves the reaction of diphenylacetonitrile with an aldehyde to form the oxazoline ring, which is then coupled with a pyridine derivative under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of catalysts and controlled reaction environments to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxazoline derivatives, while reduction can produce dihydro compounds .
Scientific Research Applications
2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it useful in catalysis. Additionally, its aromatic rings can participate in π-π interactions, which are important in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-4,5-dihydrooxazole: Similar in structure but lacks the pyridine ring.
Pyridine,2-[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]: A close analog with similar properties.
Uniqueness
What sets 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine apart is its combination of the oxazoline and pyridine rings, which provides unique chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research .
Properties
Molecular Formula |
C33H26N2O |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-(6-benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C33H26N2O/c1-5-14-24(15-6-1)30(25-16-7-2-8-17-25)28-22-13-23-29(34-28)33-35-31(26-18-9-3-10-19-26)32(36-33)27-20-11-4-12-21-27/h1-23,30-32H |
InChI Key |
XCZOZINDRTXEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















